molecular formula C11H11Cl4N3OS B11974043 N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11974043
M. Wt: 375.1 g/mol
InChI Key: PHUOJEQQMNCRFD-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound characterized by the presence of multiple chlorine atoms and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves the reaction of 3-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures are implemented to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce thiourea and trichloroethyl groups into molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trichloroethyl)-thiourea: Similar structure but lacks the 3-chlorophenyl group.

    N-(3-Chlorophenyl)-thiourea: Similar structure but lacks the trichloroethyl group.

    N-(2,2,2-Trichloro-1-(3-phenyl-thiourea))-ethyl-acetamide: Similar structure but lacks the chlorine atoms on the phenyl ring.

Uniqueness

N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is unique due to the presence of both the trichloroethyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11Cl4N3OS

Molecular Weight

375.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl4N3OS/c1-6(19)16-9(11(13,14)15)18-10(20)17-8-4-2-3-7(12)5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20)

InChI Key

PHUOJEQQMNCRFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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